tert-Butyl6-hydroxy-1-azaspiro[3.4]octane-1-carboxylate
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Overview
Description
tert-Butyl 6-hydroxy-1-azaspiro[3.4]octane-1-carboxylate is a spirocyclic compound with a unique structure that includes both a spiro ring and a tert-butyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-hydroxy-1-azaspiro[3.4]octane-1-carboxylate typically involves the reaction of a suitable azaspiro compound with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
While specific industrial production methods for tert-Butyl 6-hydroxy-1-azaspiro[3.4]octane-1-carboxylate are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-hydroxy-1-azaspiro[3.4]octane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ester group can produce an alcohol .
Scientific Research Applications
tert-Butyl 6-hydroxy-1-azaspiro[3.4]octane-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for biological systems.
Mechanism of Action
The mechanism of action of tert-Butyl 6-hydroxy-1-azaspiro[3.4]octane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 1-hydroxy-6-azaspiro[3.4]octane-6-carboxylate
- tert-Butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate
- tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
Uniqueness
tert-Butyl 6-hydroxy-1-azaspiro[3.4]octane-1-carboxylate is unique due to its specific spirocyclic structure and the presence of both a hydroxyl group and a tert-butyl ester group. This combination of features makes it particularly versatile for various chemical reactions and applications in scientific research .
Properties
Molecular Formula |
C12H21NO3 |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl 6-hydroxy-1-azaspiro[3.4]octane-1-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-6-12(13)5-4-9(14)8-12/h9,14H,4-8H2,1-3H3 |
InChI Key |
ZQWKNWNFAFHAMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC12CCC(C2)O |
Origin of Product |
United States |
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